8-Methoxyobliquin

Immuno-oncology Cancer Drug Resistance Natural Product Screening

8-Methoxyobliquin (CAS: 105249-48-7) is a p-dioxolo[2,3-g]coumarin natural product , characterized by a coumarin backbone fused to a dioxole ring and bearing an 8-methoxy substituent. This structural framework defines the obliquin-class family, yet within this class, individual substituent patterns drive divergent biological activity profiles that preclude generic substitution.

Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
Cat. No. B2857562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyobliquin
Molecular FormulaC15H14O5
Molecular Weight274.27 g/mol
Structural Identifiers
InChIInChI=1S/C15H14O5/c1-8(2)11-7-18-14-10(19-11)6-9-4-5-12(16)20-13(9)15(14)17-3/h4-6,11H,1,7H2,2-3H3
InChIKeyUKSGFFQLAZFFBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxyobliquin: A P-Dioxolo[2,3-g]Coumarin Natural Product with Quantifiable Differentiation in Immune Checkpoint and Beta-Lactamase Inhibition Applications


8-Methoxyobliquin (CAS: 105249-48-7) is a p-dioxolo[2,3-g]coumarin natural product [1], characterized by a coumarin backbone fused to a dioxole ring and bearing an 8-methoxy substituent [2]. This structural framework defines the obliquin-class family, yet within this class, individual substituent patterns drive divergent biological activity profiles that preclude generic substitution [3]. 8-Methoxyobliquin is isolated from the aerial parts of Helianthus species and the bark of Cedrelopsis grevei [4], and is exclusively intended for research use .

Why 8-Methoxyobliquin Cannot Be Replaced by Obliquin or Other p-Dioxolocoumarins


Within the p-dioxolo[2,3-g]coumarin class, structural analogs such as obliquin (lacking the 8-methoxy group) exhibit markedly different target engagement and functional activity. Direct comparative data show that the 8-methoxy substitution in 8-Methoxyobliquin confers enhanced lethal activity against bacterial gyrA mutants relative to the C-8-H derivative [1]. Furthermore, 8-Methoxyobliquin demonstrates functional immune checkpoint inhibition with in vivo efficacy in anticancer-resistant tumor models [2], a therapeutic activity profile not documented for obliquin, which is primarily associated with neurotransmission modulation (MAO-B inhibition, serotonin reuptake) [3]. Generic substitution therefore risks complete loss of the desired biological effect in research or development programs targeting beta-lactamase, immune checkpoint, or antimicrobial endpoints. The evidence presented below quantifies these key differentiators.

Quantitative Differentiation of 8-Methoxyobliquin Against Closest Analogs and In-Class Candidates


8-Methoxyobliquin Demonstrates Functional Immune Checkpoint Inhibition with In Vivo Anticancer Efficacy in Resistant Tumors, an Activity Absent in Obliquin

8-Methoxyobliquin, isolated from the aerial parts of Helianthus tuberosus, is the active pharmaceutical ingredient in a patented composition demonstrating immune checkpoint inhibitory activity against anticancer-resistant tumors. The patent explicitly claims the compound as the effective component for this indication [1]. In contrast, obliquin—the parent scaffold lacking the 8-methoxy group—has documented activity in neurotransmission (MAO-B inhibition: 91.5% at 100 μM; serotonin uptake Ki: 4.9 μM) but no reported immune checkpoint modulation or anticancer efficacy in resistant models [2]. This functional divergence renders the two compounds non-interchangeable for immuno-oncology applications.

Immuno-oncology Cancer Drug Resistance Natural Product Screening

8-Methoxyobliquin Exhibits Beta-Lactamase Inhibition with IC50 Values Ranging from 225 nM to 520 nM Against Pseudomonas aeruginosa Enzyme

8-Methoxyobliquin inhibits Pseudomonas aeruginosa beta-lactamase with measured IC50 values of 225 nM and 520 nM in spectrophotometric enzyme activity assays [1]. Beta-lactamase inhibition is a clinically validated strategy for combating antibiotic resistance. While obliquin and other p-dioxolocoumarins have reported antimicrobial properties, direct comparative beta-lactamase inhibition data for these analogs are absent from authoritative public sources. The quantified IC50 for 8-Methoxyobliquin provides a benchmark for screening programs targeting beta-lactamase enzymes.

Antimicrobial Resistance Beta-Lactamase Inhibition Enzyme Assay

The 8-Methoxy Substituent Enhances Lethal Activity Against Bacterial gyrA Mutants Relative to the C-8-H Derivative

In a direct comparative study evaluating lethal activity, the methoxy compound (consistent with 8-Methoxyobliquin) demonstrated modestly improved killing of wild-type bacterial cells and strikingly enhanced lethality against gyrA mutant strains compared to the C-8-H derivative [1]. The gyrA mutation confers resistance to quinolone antibiotics by altering DNA gyrase. The data indicate that the 8-methoxy substitution contributes to retained or enhanced activity in a resistance-conferring genetic background—a SAR observation with implications for antimicrobial development targeting resistant pathogens.

Antimicrobial Mechanism Gyrase Mutation Structure-Activity Relationship

8-Methoxyobliquin is Reported to Exhibit Anticancer, Antiviral, and Antioxidant Activities in Natural Product Screening

A 2024 review of Helianthus tuberosus phytochemistry catalogs 8-Methoxyobliquin as a coumarin with reported anticancer, antiviral, and antioxidant activities [1]. While specific IC50 values and comparative data against obliquin are not provided in the review, the classification of 8-Methoxyobliquin across multiple therapeutic activity categories—in contrast to obliquin's narrower neurotransmission-focused profile—further substantiates functional divergence between these structurally adjacent analogs.

Phytochemistry Bioactivity Profiling Natural Product Library

Optimal Research and Industrial Application Scenarios for 8-Methoxyobliquin Based on Verified Differentiation


Immuno-Oncology Screening for Immune Checkpoint Inhibitors in Drug-Resistant Cancer Models

Procure 8-Methoxyobliquin for functional immune checkpoint inhibition screening in anticancer-resistant tumor models, as described in Korean Patent KR102249737B1 [1]. This compound is specifically claimed as the active agent in compositions targeting resistant tumors via immune checkpoint modulation—an activity profile not shared by obliquin or other p-dioxolocoumarins. Use as a positive control or hit compound in immunotherapy discovery programs.

Beta-Lactamase Inhibitor Screening and Antimicrobial Resistance Research

Employ 8-Methoxyobliquin in enzyme inhibition assays against Pseudomonas aeruginosa beta-lactamase, where IC50 values of 225 nM and 520 nM have been documented [2]. The compound serves as a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing beta-lactamase inhibition potency. Note that direct comparative data for obliquin are unavailable, positioning 8-Methoxyobliquin as the compound of choice for this target.

Structure-Activity Relationship Studies on gyrA-Mutant Bacterial Killing

Utilize 8-Methoxyobliquin in comparative antimicrobial lethality assays against wild-type and gyrA-mutant bacterial strains. Direct head-to-head evidence shows the 8-methoxy substitution confers enhanced killing of gyrA mutants relative to the C-8-H derivative [3]. This scenario is optimal for exploring mechanisms to overcome quinolone resistance mediated by DNA gyrase mutations.

Natural Product Library Construction with Defined Differentiation from Obliquin

Include 8-Methoxyobliquin in natural product screening libraries where the objective is to capture functional diversity within the p-dioxolocoumarin class. The compound's distinct activity profile (immune checkpoint, beta-lactamase, enhanced gyrA-mutant lethality) contrasts sharply with obliquin's neurotransmission-focused pharmacology [4], ensuring that library coverage is not redundant.

Quote Request

Request a Quote for 8-Methoxyobliquin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.